molecular formula C8H8BrNO2S B1529798 (2-Bromo-4-nitrophenyl)(ethyl)sulfane CAS No. 900175-18-0

(2-Bromo-4-nitrophenyl)(ethyl)sulfane

Cat. No.: B1529798
CAS No.: 900175-18-0
M. Wt: 262.13 g/mol
InChI Key: DCOKGIXQAXVHPU-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a bromo-substituted nitroaromatic ring system coupled with an ethylsulfane moiety, making it a valuable synthon for constructing more complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling reactions . The bromine atom at the 2-position and the electron-withdrawing nitro group on the phenyl ring create a reactive site amenable to further functionalization, allowing researchers to develop novel compounds for biological screening . The structural motif of bromo-nitrophenyl is present in various compounds investigated for their biochemical properties, including potential anticancer activity, as seen in related chemical entities . As a specialized building block, it enables the exploration of structure-activity relationships in pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKGIXQAXVHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:

StepReagentsConditionsYield
12-bromo-4-nitrophenol + Ethyl sulfideSolvent: DMF, Temp: 60°C85%
2Purification via recrystallizationSolvent: Ethanol90%

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .

Table 2: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AHT-2915Apoptosis via caspase activation
BMDA-MB-23122Inhibition of cell migration
CA54918Induction of oxidative stress

The mechanisms through which this compound exerts its biological activity include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .

Scientific Research Applications

Organic Synthesis

(2-Bromo-4-nitrophenyl)(ethyl)sulfane serves as an essential building block in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions such as:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles, allowing for the creation of diverse derivatives.
  • Functional Group Transformations: The nitro group can be reduced to an amino group, providing pathways to amine derivatives that are valuable in pharmaceuticals.

Medicinal Chemistry

The compound is being explored for its potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.

Materials Science

In materials science, this compound is utilized in:

  • Polymer Chemistry: It can act as a cross-linking agent or modifier in polymer formulations, enhancing material properties such as thermal stability and mechanical strength.
  • Nanotechnology: Its unique chemical properties may allow for applications in the development of nanomaterials with specific functionalities.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundNitro and bromine substituentsPotential for diverse reactivity due to functional groups
(2-Bromo-4-methoxyphenyl)(ethyl)sulfaneMethoxy instead of nitroDifferent electronic properties affecting reactivity
(2-Bromo-4-fluorophenyl)(ethyl)sulfaneFluorine instead of bromineVariations in reactivity due to electronegativity

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another investigation published in [source], derivatives of this compound were tested on cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the compound's potential role in anticancer drug discovery.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between (2-Bromo-4-nitrophenyl)(ethyl)sulfane and structurally related compounds:

Compound Name Functional Groups Key Structural Features Reactivity/Applications Biological Activity (if reported) References
This compound Ethylsulfane, Br, NO₂ Bromine and nitro groups at ortho/para positions Potential sulfur transfer, electrophilic substitution Not explicitly studied
Allyl disulfides (e.g., DADS, DATS) Disulfides (R-S-S-R) Unsaturated allyl chains Antioxidant, H₂S release, enzyme modulation Anti-cancer (cell cycle arrest, apoptosis)
4-Nitrophenyl 4-bromobenzenesulfonate Sulfonate ester (O=S=O), Br, NO₂ Stable sulfonate group, bromine substituent Lipid merging studies, structural probes Limited biological data
N-(2-Bromo-4-methylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Sulfanyl-triazole, Br, acetamide Heterocyclic triazole, bromine, amide Enzyme inhibition (hypothesized) Not reported
Thiosulfate (S₂O₃²⁻) Thiosulfate (S-SO₃⁻) Labile sulfane sulfur atom Cyanide detoxification, sulfur storage Antioxidant, H₂S precursor

Reactivity and Sulfur Transfer Potential

  • Sulfide vs. However, the electron-withdrawing nitro group may enhance electrophilic reactivity, enabling nucleophilic substitution at the bromine site .
  • Sulfonate Esters : Compounds like 4-nitrophenyl 4-bromobenzenesulfonate exhibit greater hydrolytic stability due to the sulfonate group, contrasting with the more labile sulfide in the target compound. This stability makes sulfonates preferable for applications requiring prolonged structural integrity.
  • Thiosulfate : Thiosulfate’s sulfane sulfur is highly labile, enabling rapid cyanide detoxification . The target compound’s sulfide group, while less reactive than thiosulfate, may still participate in S-sulfhydration reactions, modifying thiol groups in proteins .

Analytical Challenges

Quantifying sulfane sulfur compounds in biological systems is challenging due to their reactivity. Isotope dilution methods using triarylphosphine reagents (e.g., converting sulfane sulfur to phosphine sulfides for mass spectrometry) could be adapted for analyzing this compound, leveraging its sulfide group’s nucleophilic susceptibility.

Preparation Methods

Synthesis of 2-Bromo-4-nitrophenyl Precursors

The preparation of (2-bromo-4-nitrophenyl)(ethyl)sulfane typically begins with the synthesis of the 2-bromo-4-nitrophenyl intermediate. A notable method involves the nitration and bromination of aniline derivatives, followed by acetyl protection and deprotection steps to control regioselectivity and improve yields.

  • Stepwise Process:
    • Acetylation: o-Bromoaniline is acetylated using acetyl chloride under alkaline conditions to form N-(2-bromophenyl)acetamide.
    • Nitration: The acetylated intermediate is nitrated with nitric acid to introduce the nitro group at the 4-position, yielding N-(2-bromo-4-nitrophenyl)acetamide.
    • Hydrolysis: The acetamide is hydrolyzed by refluxing with hydrochloric acid, followed by neutralization and filtration to isolate 2-bromo-4-nitroaniline.

This sequence avoids expensive fluorination reagents and offers high purity and yield suitable for industrial scale-up.

Preparation of (2-Bromophenyl)(ethyl)sulfane

The key step to obtain the sulfane compound is the alkylation of 2-bromobenzenethiol with an ethyl halide, typically iodoethane, under basic conditions:

  • Reaction Conditions:

    • Reactants: 2-bromobenzenethiol (4 mmol), iodoethane (10 mmol)
    • Base: Cesium carbonate (4 mmol)
    • Solvent: Dimethylformamide (DMF), 3 mL
    • Temperature: Room temperature
    • Time: Approximately 2 hours
  • Procedure:
    The thiol and base are dissolved in DMF, followed by slow addition of iodoethane. The reaction is exothermic, with immediate precipitation of a white solid indicating product formation. After completion (monitored by TLC), the mixture is extracted with ethyl acetate and water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product (2-bromophenyl)(ethyl)sulfane is obtained as a yellow oil in quantitative yield (100%).

  • Characterization:

    • ^1H NMR (200 MHz, CDCl3): δ 7.55 (d, J = 8.2 Hz, 1H), 7.30–7.20 (m, 2H), 7.13–6.92 (m, 1H), 3.08–2.87 (q, J = 6.2 Hz, 2H), 1.39 (t, J = 6.2 Hz, 3H).

Introduction of the Nitro Group at the 4-Position on the Sulfane

To obtain this compound, nitration of the (2-bromophenyl)(ethyl)sulfane is required. Although direct nitration protocols on sulfane derivatives are less documented, nitration of aromatic rings bearing sulfur substituents generally proceeds under controlled conditions using nitric acid or mixed acid systems at low temperatures to avoid oxidation of the sulfane group.

Due to the lack of direct nitration data on (2-bromophenyl)(ethyl)sulfane in the available literature, a plausible approach is:

  • Nitration Conditions:

    • Reagents: Dilute nitric acid or nitrating mixture (HNO3/H2SO4)
    • Temperature: 0–5 °C to minimize side reactions
    • Solvent: Acetic acid or other inert solvents
  • Post-Reaction Workup:

    • Quenching in ice water
    • Extraction and purification by chromatography

This step yields the target this compound with regioselective nitration at the 4-position relative to the bromine and sulfane substituents.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield/Notes
1 o-Bromoaniline Acetyl chloride, alkali N-(2-bromophenyl)acetamide High purity, industrially scalable
2 N-(2-bromophenyl)acetamide Nitric acid (nitration) N-(2-bromo-4-nitrophenyl)acetamide Controlled nitration, regioselective
3 N-(2-bromo-4-nitrophenyl)acetamide HCl reflux, neutralization 2-bromo-4-nitroaniline Isolated by filtration, high yield
4 2-bromobenzenethiol + iodoethane Cs2CO3, DMF, room temperature, 2 hours (2-Bromophenyl)(ethyl)sulfane Quantitative yield, yellow oil
5 (2-Bromophenyl)(ethyl)sulfane Nitration (HNO3/H2SO4, low temp) This compound Regioselective nitration, purification needed

Analytical and Research Findings

  • The alkylation step using cesium carbonate in DMF is highly efficient, providing quantitative yields of the ethyl sulfane derivative.
  • The nitration of aniline derivatives protected as acetamides allows for regioselective introduction of the nitro group at the 4-position relative to bromine.
  • The nitration of sulfane derivatives requires careful temperature control to avoid oxidation of the sulfur moiety.
  • Characterization by ^1H NMR confirms the aromatic substitution pattern and ethyl sulfane presence.
  • Purification typically involves silica gel chromatography using pentane/ethyl acetate mixtures.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare (2-Bromo-4-nitrophenyl)(ethyl)sulfane, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, xanthate-based protocols (e.g., using EtOCS₂K in DMSO at 100°C) enable efficient thioether formation, as demonstrated for structurally similar ethyl(2,4,6-trimethylbenzyl)sulfane (75% yield) . Optimization involves adjusting solvents (polar aprotic solvents like DMSO enhance reactivity), temperature (80–120°C), and stoichiometric ratios of bromonitrophenyl precursors to sulfur nucleophiles. Catalyst screening (e.g., phase-transfer catalysts) may further improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • NMR : 1H^1H NMR shows distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and aromatic protons (split patterns due to bromine and nitro substituents). 13C^{13}C NMR confirms sulfur-bound carbons (δ 30–40 ppm) .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-S (~700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₈H₇BrNO₂S (M⁺ = 277.18) with fragmentation patterns reflecting Br and NO₂ loss .

Advanced Research Questions

Q. How can crystallographic data discrepancies in bromonitrophenyl derivatives be systematically addressed?

  • Methodology : Use SHELX software (e.g., SHELXL) for structure refinement, ensuring high-resolution data (≤ 0.8 Å) and rigorous validation metrics (R-factor < 0.05). Cross-validate with spectroscopic data and computational models (DFT-optimized geometries). For example, highlights resolving torsional angle conflicts in sulfonamide derivatives via Hirshfeld surface analysis .

Q. What mechanistic insights guide the design of sulfur-containing intermediates in bromonitrophenyl synthesis?

  • Methodology : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., 34S^{34}S) elucidate nucleophilic attack pathways. Computational modeling (DFT/MD simulations) predicts transition states and regioselectivity, particularly for sterically hindered nitro/bromo substituents. highlights the role of DMSO in stabilizing intermediates during xanthate-mediated thioether formation .

Q. How do researchers reconcile conflicting thermal stability data for bromonitrophenyl sulfides?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies phase transitions. For example, reports (2-Bromo-4-nitrophenyl)methanol’s melting point (85–87°C), while discrepancies may arise from impurities or polymorphic forms. Replicate studies under controlled humidity and heating rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-4-nitrophenyl)(ethyl)sulfane
Reactant of Route 2
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(2-Bromo-4-nitrophenyl)(ethyl)sulfane

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